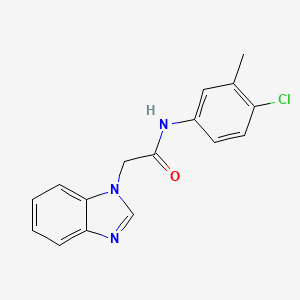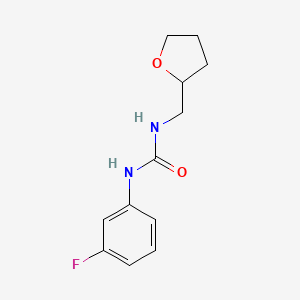![molecular formula C14H22N2OS B5338020 1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5338020.png)
1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-methyl-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-methyl-1,4-diazepane, also known as ET-1, is a synthetic compound that belongs to the diazepane family. It has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, cancer, and cardiovascular diseases.
作用机制
The mechanism of action of 1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-methyl-1,4-diazepane is complex and involves the activation of various signaling pathways. This compound binds to two types of receptors, ETA and ETB, which are expressed on various cell types throughout the body. The activation of these receptors leads to the activation of intracellular signaling pathways, including the phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinase (MAPK) pathways. These signaling pathways can modulate various cellular functions, including neurotransmitter release, cell proliferation, and vascular tone.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and tissue studied. In neurons, this compound has been shown to modulate neurotransmitter release and inhibit voltage-gated calcium channels. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. In cardiovascular cells, this compound has been shown to regulate vascular tone and blood pressure.
实验室实验的优点和局限性
1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-methyl-1,4-diazepane has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound that can be easily synthesized and purified. Additionally, this compound has been extensively studied, and there is a wealth of literature on its biological effects and mechanisms of action. However, one limitation is that this compound can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, the effects of this compound can be cell type-specific, which can make it challenging to generalize its effects across different cell types and tissues.
未来方向
There are several future directions for the study of 1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-methyl-1,4-diazepane. One direction is to further elucidate its mechanisms of action and signaling pathways. Additionally, the potential therapeutic applications of this compound in various fields, such as neurology and cancer research, should be further explored. Finally, the development of this compound analogs and derivatives may lead to the discovery of more potent and specific compounds with therapeutic potential.
合成方法
The synthesis of 1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-methyl-1,4-diazepane involves the reaction of 4-ethyl-5-methyl-3-thiophene carboxylic acid with 1,4-diazepane in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or N,N-dicyclohexylcarbodiimide (DCC). The reaction yields this compound as a white crystalline solid with a melting point of 99-101°C.
科学研究应用
1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-methyl-1,4-diazepane has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, cancer, and cardiovascular diseases. In neuroscience, this compound has been shown to modulate neurotransmitter release and inhibit voltage-gated calcium channels, which may have implications in the treatment of neurological disorders such as epilepsy and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In cardiovascular research, this compound has been shown to play a role in the regulation of blood pressure and vascular tone, making it a potential target for the treatment of hypertension and other cardiovascular diseases.
属性
IUPAC Name |
(4-ethyl-5-methylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-4-12-11(2)18-10-13(12)14(17)16-7-5-6-15(3)8-9-16/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEATNROWGBUOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)N2CCCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816389 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5337938.png)
![5'-methyl-1-[3-(1H-pyrazol-1-yl)benzyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5337944.png)

![N-methyl-2-(3-oxo-1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazin-2-yl)acetamide](/img/structure/B5337971.png)
![5-[(2-ethylpyrimidin-5-yl)carbonyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5337972.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-4-(3,3,3-trifluoropropyl)-2-pyrimidinamine dihydrochloride](/img/structure/B5337986.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-3-piperidinol](/img/structure/B5337996.png)
![3-[5-(4-acetylphenyl)-2-furyl]-2-(1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5338001.png)
![6-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5338002.png)
![5-[(3-fluorophenoxy)methyl]-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5338003.png)
![ethyl 1-[4-(3-methoxyphenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5338011.png)
![1-methyl-1'-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5338019.png)

![N-{1-{[(3-bromophenyl)amino]carbonyl}-2-[4-(methylthio)phenyl]vinyl}benzamide](/img/structure/B5338026.png)
